
Phenol, 4-(phenyltelluro)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenol, 4-(phenyltelluro)- is an organotellurium compound where a phenyl group is bonded to a tellurium atom, which is further bonded to the para position of a phenol ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Phenol, 4-(phenyltelluro)- typically involves the reaction of phenol with a phenyltellurium reagent. One common method is the reaction of phenol with diphenyl ditelluride in the presence of a reducing agent such as sodium borohydride. The reaction is usually carried out in an organic solvent like ethanol or methanol under mild conditions.
Industrial Production Methods: While specific industrial production methods for Phenol, 4-(phenyltelluro)- are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures due to the toxicity of tellurium compounds.
Analyse Chemischer Reaktionen
Types of Reactions: Phenol, 4-(phenyltelluro)- undergoes various chemical reactions, including:
Oxidation: The tellurium atom can be oxidized to form telluroxides or tellurones.
Reduction: The compound can be reduced to form tellurium-free phenol derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur at the ortho and para positions relative to the hydroxyl group.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or peracids are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents like bromine or chlorine can be used under mild conditions.
Major Products Formed:
Oxidation: Formation of telluroxides or tellurones.
Reduction: Formation of phenol derivatives without tellurium.
Substitution: Formation of halogenated phenol derivatives.
Wissenschaftliche Forschungsanwendungen
Phenol, 4-(phenyltelluro)- has several applications in scientific research:
Biology: Studied for its potential antioxidant properties due to the presence of tellurium.
Medicine: Investigated for its potential use in pharmaceuticals, particularly in the development of novel drugs with unique mechanisms of action.
Wirkmechanismus
The mechanism of action of Phenol, 4-(phenyltelluro)- involves its interaction with various molecular targets. The tellurium atom can participate in redox reactions, influencing the oxidative state of biological molecules. This can lead to the modulation of cellular pathways involved in oxidative stress and inflammation. The compound’s ability to undergo electrophilic aromatic substitution also allows it to interact with enzymes and receptors in biological systems.
Vergleich Mit ähnlichen Verbindungen
Phenol: The parent compound, which lacks the tellurium atom.
Thiophenol: Contains a sulfur atom instead of tellurium.
Selenophenol: Contains a selenium atom instead of tellurium.
Comparison: Phenol, 4-(phenyltelluro)- is unique due to the presence of the tellurium atom, which imparts distinct chemical and biological properties. Compared to phenol, thiophenol, and selenophenol, the tellurium-containing compound exhibits different reactivity patterns, particularly in redox reactions. This makes it a valuable compound for specific applications where the unique properties of tellurium are advantageous.
Eigenschaften
CAS-Nummer |
144382-05-8 |
|---|---|
Molekularformel |
C12H10OTe |
Molekulargewicht |
297.8 g/mol |
IUPAC-Name |
4-phenyltellanylphenol |
InChI |
InChI=1S/C12H10OTe/c13-10-6-8-12(9-7-10)14-11-4-2-1-3-5-11/h1-9,13H |
InChI-Schlüssel |
YIEMDZCYMGKLBB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)[Te]C2=CC=C(C=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


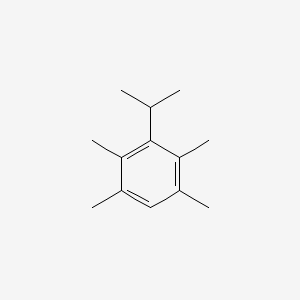
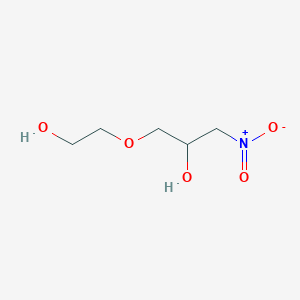

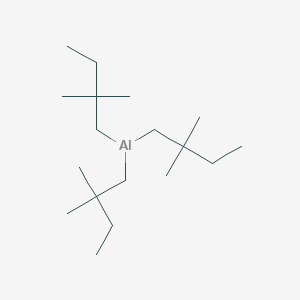
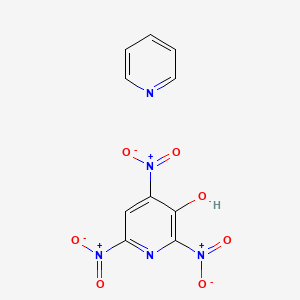
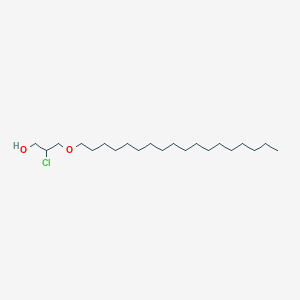
![3,4-Di-tert-butyl-2-methoxy-5-[2-(3,4,5-trimethoxyphenyl)ethenyl]phenyl phosphate](/img/structure/B12559111.png)
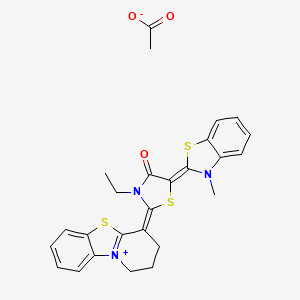
![N-[2-(4-acetylphenyl)ethyl]-2,2,2-trifluoroacetamide](/img/structure/B12559116.png)
![Diethyl [(2-methoxypyridin-4-yl)methyl]phosphonate](/img/structure/B12559120.png)
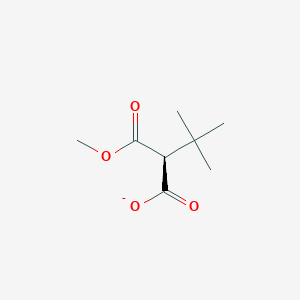
![4-[(2,4-Dinitrophenyl)methyl]-4'-methyl-2,2'-bipyridine](/img/structure/B12559130.png)
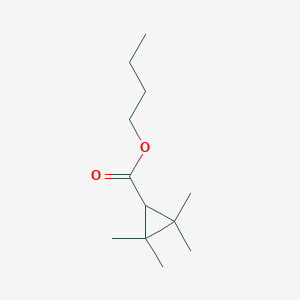
![(Ethane-1,2-diyl)bis[di(butan-2-yl)phosphane]](/img/structure/B12559139.png)
